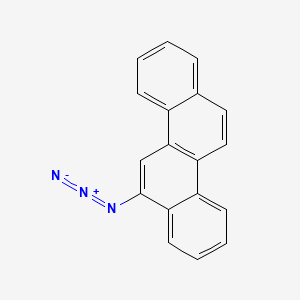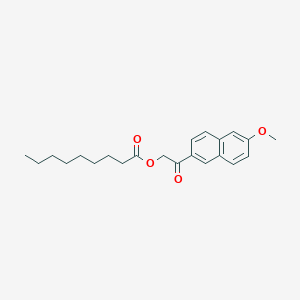
2-(6-Methoxynaphthalen-2-yl)-2-oxoethyl nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxynaphthalen-2-yl)-2-oxoethyl nonanoate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group on the naphthalene ring and a nonanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxynaphthalen-2-yl)-2-oxoethyl nonanoate typically involves the esterification of 2-(6-methoxynaphthalen-2-yl)-2-oxoethanol with nonanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxynaphthalen-2-yl)-2-oxoethyl nonanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ester can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(6-hydroxynaphthalen-2-yl)-2-oxoethyl nonanoate.
Reduction: Formation of 2-(6-methoxynaphthalen-2-yl)-2-hydroxyethyl nonanoate.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Methoxynaphthalen-2-yl)-2-oxoethyl nonanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)-2-oxoethyl nonanoate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, it may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methoxynaphthalen-2-yl)propanamide
- 2-(6-Methoxynaphthalen-2-yl)propanoic acid
- 2-(6-Methoxynaphthalen-2-yl)ethanol
Uniqueness
2-(6-Methoxynaphthalen-2-yl)-2-oxoethyl nonanoate is unique due to the presence of the nonanoate ester group, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature may influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
140435-52-5 |
|---|---|
Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
[2-(6-methoxynaphthalen-2-yl)-2-oxoethyl] nonanoate |
InChI |
InChI=1S/C22H28O4/c1-3-4-5-6-7-8-9-22(24)26-16-21(23)19-11-10-18-15-20(25-2)13-12-17(18)14-19/h10-15H,3-9,16H2,1-2H3 |
InChI Key |
ZGELLKUGTITFKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


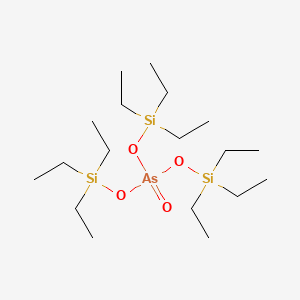
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)
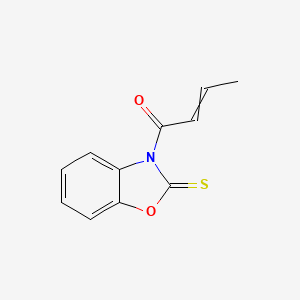
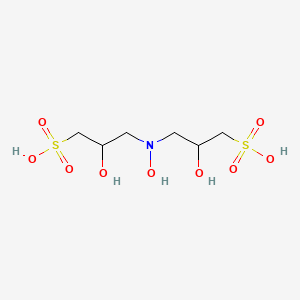
dimethylsilane](/img/structure/B14280037.png)
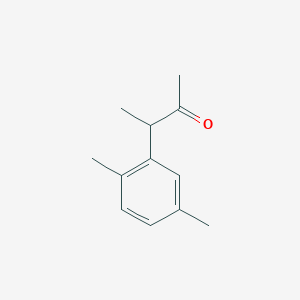
![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)
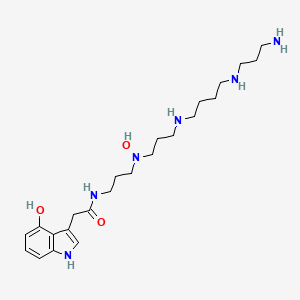
![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)
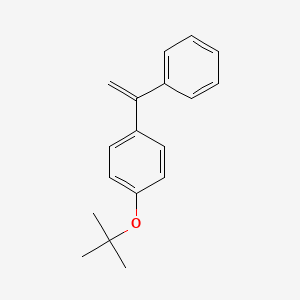
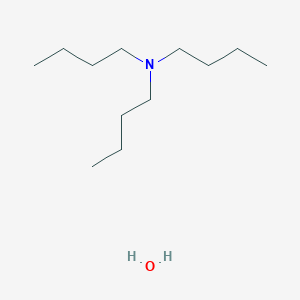
![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
